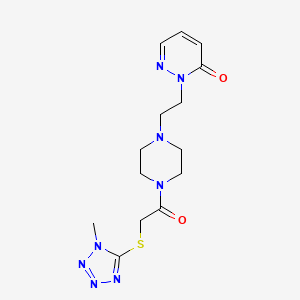
2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic organic compound notable for its potential applications in medicinal chemistry and pharmacology. Its structure comprises a pyridazine core substituted with a piperazine ring and a tetrazole moiety, offering unique reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazine Core: : This is achieved through cyclization reactions involving appropriate hydrazines and dicarboxylate esters under reflux conditions.
Introduction of the Piperazine Ring: : Piperazine can be introduced via nucleophilic substitution reactions with halogenated intermediates derived from the pyridazine core.
Attachment of the Tetrazole Moiety:
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for scale, often utilizing continuous flow reactors and advanced purification techniques to enhance yield and purity. Catalysts and high-pressure conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetyl group.
Reduction: : Reduction of the nitro groups in intermediates is a crucial step in its synthesis.
Substitution: : The pyridazine core allows for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride.
Solvents: : Dimethylformamide (DMF), chloroform.
Major Products Formed
Oxidation leads to sulfoxide and sulfone derivatives.
Reduction can yield amines from nitro groups.
Substitution produces various functionalized derivatives based on the introduced substituents.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used in the synthesis of complex organic molecules.
Catalysis: : Functions as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: : Used in research to study enzyme interactions and receptor binding.
Industry
Material Science: : Incorporated into polymers to improve properties like thermal stability and strength.
Agricultural Chemicals: : Potential use in the development of novel pesticides and herbicides.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The tetrazole moiety is known to mimic carboxylate groups, facilitating binding to active sites in proteins. Pathways involving signal transduction and enzyme inhibition are likely affected, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other piperazine and pyridazine derivatives, 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one shows distinct properties due to the combination of these two functional groups and the tetrazole moiety. It offers unique reactivity profiles and biological activity potential.
List of Similar Compounds
Piperazine derivatives: : Such as 4-(2-acetylpiperazin-1-yl)pyridazin-3(2H)-one.
Pyridazine derivatives: : Like 3-(2-chloropyridazin-3(2H)-one).
Tetrazole derivatives: : Including 1-methyl-1H-tetrazole-5-thiol and its substituted variants.
Properties
IUPAC Name |
2-[2-[4-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperazin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N8O2S/c1-19-14(16-17-18-19)25-11-13(24)21-8-5-20(6-9-21)7-10-22-12(23)3-2-4-15-22/h2-4H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXWCXQLDXBWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2464349.png)
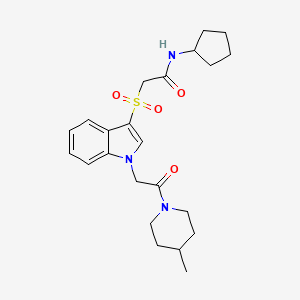
![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)
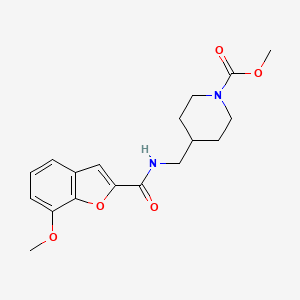
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2464353.png)
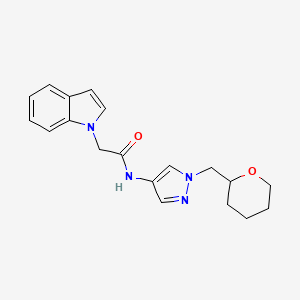
![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)

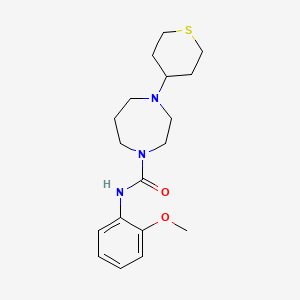
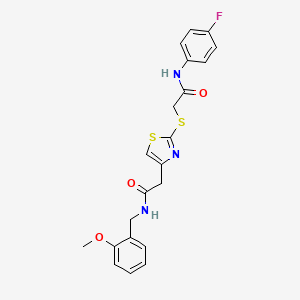
![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)
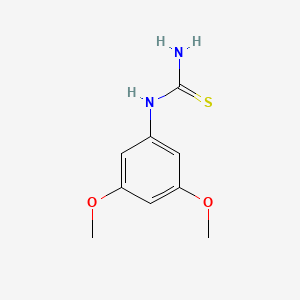
![4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2464369.png)
![ethyl 2-[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2464370.png)
